3,6-Bis(3-(piperidin-1-yl)propoxy)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(3-(piperidin-1-yl)propoxy)acridine is a chemical compound with the molecular formula C29H39N3O2 and a molecular weight of 461.64 g/mol . This compound is part of the acridine family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science . Acridine derivatives are often studied for their potential biological activities, including antimicrobial, anticancer, and antiviral properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(3-(piperidin-1-yl)propoxy)acridine typically involves the reaction of acridine derivatives with piperidine-containing compounds. One common method involves the nucleophilic substitution reaction where the acridine core is functionalized with piperidin-1-yl groups through propoxy linkers . The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis(3-(piperidin-1-yl)propoxy)acridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while reduction can produce reduced acridine derivatives .
Wissenschaftliche Forschungsanwendungen
3,6-Bis(3-(piperidin-1-yl)propoxy)acridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,6-Bis(3-(piperidin-1-yl)propoxy)acridine involves its interaction with various molecular targets. For instance, acridine derivatives are known to intercalate into DNA, disrupting the replication and transcription processes . This intercalation can lead to the inhibition of cancer cell proliferation, making it a potential candidate for anticancer therapies . Additionally, the compound may interact with enzymes and proteins, modulating their activity and affecting cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Bis(2-piperidinoethoxy)acridine: Another acridine derivative with similar structural features but different linker lengths.
Acridine Orange: A well-known acridine derivative used as a fluorescent dye in biological studies.
Proflavine: An acridine derivative with antimicrobial properties.
Uniqueness
3,6-Bis(3-(piperidin-1-yl)propoxy)acridine is unique due to its specific piperidin-1-yl propoxy linkers, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives .
Eigenschaften
CAS-Nummer |
87040-66-2 |
---|---|
Molekularformel |
C29H39N3O2 |
Molekulargewicht |
461.6 g/mol |
IUPAC-Name |
3,6-bis(3-piperidin-1-ylpropoxy)acridine |
InChI |
InChI=1S/C29H39N3O2/c1-3-13-31(14-4-1)17-7-19-33-26-11-9-24-21-25-10-12-27(23-29(25)30-28(24)22-26)34-20-8-18-32-15-5-2-6-16-32/h9-12,21-23H,1-8,13-20H2 |
InChI-Schlüssel |
PGHVEWRWACYJGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCCOC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)OCCCN5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.